molecular formula C12H11BrN4O2 B2708239 5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide CAS No. 1795085-68-5

5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide

Cat. No.: B2708239
CAS No.: 1795085-68-5
M. Wt: 323.15
InChI Key: VQVWKTRRTHXQCE-UHFFFAOYSA-N
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Description

5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is constructed from a pyrazolo[1,5-a]imidazole core, a scaffold known for its privileged status in the design of biologically active compounds . The core structure is functionalized with a 5-bromofuran-2-carboxamide moiety, connected via an ethyl linker, which enhances its potential for target interaction and modulates its physicochemical properties. The presence of the bromo atom on the furan ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . Heterocyclic compounds containing pyrazole and related structures have demonstrated a wide spectrum of pharmacological activities, including potent effects as protein kinase inhibitors, which are critical targets in areas such as oncology and neurodegenerative diseases . The specific architecture of this compound suggests potential for investigating its mechanism of action against kinase targets, where similar molecules act as ATP-competitive or allosteric inhibitors to modulate key cellular signalling pathways . Furthermore, fused heterocyclic systems like the one in this compound are frequently explored for their anti-microbial, anti-inflammatory, and anti-cancer properties, making this a valuable reagent for high-throughput screening and lead optimization campaigns . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referencing relevant safety data sheets.

Properties

IUPAC Name

5-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)14-5-6-16-7-8-17-11(16)3-4-15-17/h1-4,7-8H,5-6H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVWKTRRTHXQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N1CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring.

    Introduction of the Ethyl Linker: The ethyl linker is introduced through alkylation reactions, often using ethyl halides in the presence of a base.

    Bromination of the Furan Ring: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Amidation Reaction: The final step involves the coupling of the brominated furan with the imidazo[1,2-b]pyrazole derivative through an amidation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with a pyrazole core, including 5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide, exhibit significant anti-inflammatory effects. A study highlighted that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound showed promising results in inhibiting these enzymes with an IC50 value indicating its potency compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, studies reported that compounds similar to this compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values ranging from 3.79 µM to 42.30 µM .

Case Study 1: Analgesic and Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their analgesic and anti-inflammatory properties. Among these, the compound demonstrated superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a new therapeutic agent for treating inflammatory disorders .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anticancer potential of this compound against various human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspases, which are critical in programmed cell death mechanisms. This highlights its dual role as both an anti-inflammatory and anticancer agent .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) share core features such as halogenated heterocycles, ester/carboxamide groups, or fused imidazole systems. Key differences lie in substituent placement, ring systems, and functional groups, which influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

CAS No. Compound Name Similarity Score Key Structural Features Potential Applications
944900-49-6 Ethyl 5-bromo-1H-imidazole-2-carboxylate 0.82 Bromoimidazole, ethyl ester Antimicrobial, enzyme inhibition
63744-25-2 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine 0.71 Bromo-methoxy fused pyrazine-imidazole Kinase inhibition, anticancer
62366-53-4 Methyl 1-methyl-1H-imidazole-2-carboxylate 0.84 Methyl ester, N-methylimidazole Synthetic intermediate
912773-24-1 Unspecified bromoimidazole derivative 0.60 Likely brominated imidazole core Undocumented

Key Observations:

Functional Group Impact: The ethyl ester in 944900-49-6 enhances solubility in organic solvents compared to the carboxamide group in the target compound, which may improve aqueous stability .

Biological Activity :

  • Pyrazole-imidazole hybrids (e.g., compounds from ) exhibit antimicrobial activity against plant pathogens like Fusarium graminearum (wheat blight), suggesting that the target compound’s pyrazoloimidazole moiety could confer similar properties .
  • Brominated imidazoles (e.g., 944900-49-6 ) often show enhanced bioactivity due to increased electrophilicity and halogen bonding .

Synthetic Accessibility :

  • Methyl/ethyl esters (e.g., 62366-53-4 ) are easier to synthesize than carboxamides, which require additional coupling steps .

Research Findings and Limitations

  • Structural Validation : Crystallographic data for the target compound are lacking. Tools like SHELXL () and structure-validation protocols () are essential for confirming its geometry and purity.

Biological Activity

5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1795085-68-5
  • Molecular Formula : C12H11BrN4O2
  • Molecular Weight : 323.1453 g/mol
  • SMILES : Brc1ccc(o1)C(=O)NCCn1ccn2c1ccn2

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly in the context of inflammatory pathways and cancer cell proliferation. The pyrazolo[1,5-a]imidazole moiety is known for its ability to inhibit specific kinases involved in cellular signaling, which can lead to reduced inflammation and tumor growth.

Inhibition of Kinases

Research indicates that compounds containing the pyrazolo framework can act as inhibitors of several kinases, including CK2 and JAK kinases. For instance, studies have shown that pyrazolo compounds can effectively inhibit CK2α with IC50 values in the low nanomolar range, suggesting a strong affinity for this target .

Anti-inflammatory Effects

A significant area of research has focused on the anti-inflammatory properties of this compound. In vitro studies have demonstrated its ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. For example:

  • COX-2 Inhibition : The compound exhibited selective inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death. Notably:

  • Cell Line Studies : In assays involving multiple cancer cell lines, the compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against specific cancer types .

Study 1: Anti-inflammatory Activity

In a study conducted by Akhtar et al., several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that compounds similar to this compound showed significant inhibition of paw edema in a carrageenan-induced rat model. The study highlighted that modifications in the substituents greatly influenced the anti-inflammatory potency .

Study 2: Anticancer Efficacy

In another investigation focusing on the anticancer properties of pyrazolo compounds, it was found that the compound significantly inhibited cell growth in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways. This suggests potential utility in developing targeted therapies for resistant cancer types .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
COX-2 InhibitionCOX Enzymes0.02 - 0.04
AntiproliferativeCancer Cell Lines10 - 20
Anti-inflammatoryCarrageenan-induced EdemaSignificant
Apoptosis InductionBreast Cancer CellsNot specified

Q & A

Basic: What synthetic strategies are recommended for preparing 5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide?

Answer:
The synthesis of this compound involves multi-step heterocyclic coupling. A typical approach includes:

Furan-2-carboxamide backbone formation : React 5-bromofuran-2-carboxylic acid with ethylenediamine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.

Pyrazoloimidazole substitution : Introduce the 1H-pyrazolo[1,5-a]imidazol-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) at the ethyl side chain.

Purification : Use recrystallization from ethanol or dioxane to isolate the product, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .

Key parameters include reflux duration (5–6 hours in pyridine) and stoichiometric control of arylazo intermediates to minimize byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Post-synthesis characterization requires:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1689 cm⁻¹ for amide) and C-O-C vibrations (~1236 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.5–7.9 ppm for furan and pyrazole), while ¹³C NMR confirms carboxamide (δ ~165 ppm) and bromine-substituted carbons .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ for C₁₅H₁₃BrN₄O₂).

Discrepancies in elemental analysis (e.g., nitrogen content ±0.1%) should be addressed via repeated recrystallization .

Advanced: How can statistical experimental design optimize reaction yields for this synthesis?

Answer:
Statistical methods like Box-Behnken or Central Composite Design minimize trials while optimizing variables:

Factors : Temperature, solvent polarity (pyridine vs. DMF), and reagent molar ratios.

Response Surface Modeling : Predict optimal conditions (e.g., 80°C, 1:1.2 substrate/coupling agent ratio) to maximize yield.

Validation : Confirm results with triplicate runs, as applied in pyrazolo[1,5-a]pyrimidine optimization .

For example, a 3² factorial design reduced pyridine reflux time from 8 to 5 hours while maintaining >70% yield .

Advanced: How to resolve contradictions in spectral data for heterocyclic derivatives of this compound?

Answer:
Contradictions (e.g., ambiguous NOESY correlations or unexpected MS fragments) require advanced techniques:

  • 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals and confirm substituent positions.
  • X-ray Crystallography : Resolve tautomerism in pyrazoloimidazole rings, as shown in structural reports of similar compounds .
  • Isotopic Labeling : Trace reaction pathways (e.g., using ¹⁵N-labeled amines) to identify unexpected rearrangements.

For instance, X-ray analysis of N-(2-bromo-4-methylphenyl) analogs clarified regioselectivity in azo coupling .

Advanced: How to design bioactivity studies based on structural analogs of this compound?

Answer:

Target Selection : Prioritize kinases or GPCRs, as pyrazoloimidazole derivatives often inhibit these targets.

In Vitro Assays : Use MTT assays (e.g., against HeLa or MCF-7 cell lines) with IC₅₀ calculations, as in pyrazole-carboxamide studies .

Molecular Docking : Model interactions using AutoDock Vina or Schrödinger Suite. Align with pyrazolo[1,5-a]pyrimidine docking results, which highlight hydrogen bonding with ATP-binding pockets .

For example, substituent effects on cytotoxicity (e.g., bromine vs. trifluoromethyl groups) can be quantified via SAR tables .

Advanced: What computational methods predict the stability and reactivity of this compound?

Answer:

  • DFT Calculations : Calculate HOMO-LUMO gaps to assess electrophilic reactivity (e.g., bromine’s electron-withdrawing effect).
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to optimize solubility.
  • Reactivity Indices : Use Fukui functions to predict nucleophilic attack sites on the pyrazoloimidazole ring .

Studies on pyrazolo[1,5-a]pyrimidines suggest that electron-deficient rings enhance halogen bonding in enzyme active sites .

Advanced: How to address challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Process Intensification : Use continuous-flow reactors to control exothermic reactions (e.g., bromination).
  • Membrane Separation : Purify intermediates via nanofiltration, as applied in pyrazole-carboxamide isolations .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Evidence from fuel engineering and separation technologies highlights membrane efficacy in reducing solvent waste .

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